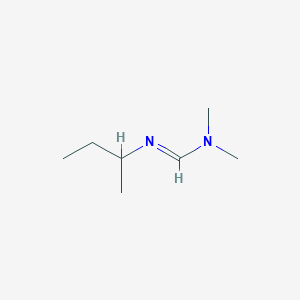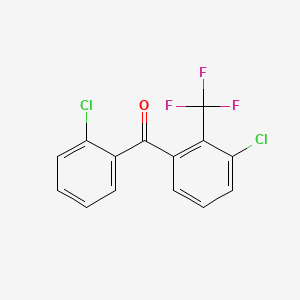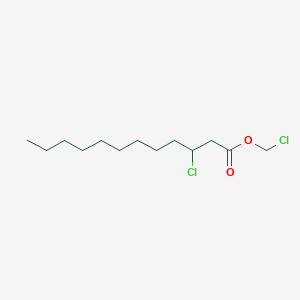![molecular formula C40H32O4 B14419246 Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate CAS No. 82531-00-8](/img/structure/B14419246.png)
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C40H32O4 It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with 4-(propan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene-3,9-dicarboxylic acid dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylene-3,9-dicarboxylic acid, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
Applications De Recherche Scientifique
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in biological assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Mécanisme D'action
The mechanism by which Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient electron transport and light absorption, making it suitable for use in optoelectronic devices. In biological systems, its fluorescence properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a dye.
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Used in organic field-effect transistors and photovoltaics.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Employed in sensors and supramolecular assemblies.
Uniqueness
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate stands out due to its specific structural modifications, which enhance its solubility and electronic properties. These modifications make it particularly suitable for applications in organic electronics and bioimaging, where high performance and stability are required.
Propriétés
Numéro CAS |
82531-00-8 |
|---|---|
Formule moléculaire |
C40H32O4 |
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
bis(4-propan-2-ylphenyl) perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C40H32O4/c1-23(2)25-11-15-27(16-12-25)43-39(41)35-21-19-33-30-8-6-10-32-36(40(42)44-28-17-13-26(14-18-28)24(3)4)22-20-34(38(30)32)29-7-5-9-31(35)37(29)33/h5-24H,1-4H3 |
Clé InChI |
UQQRXIBVMPIAPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


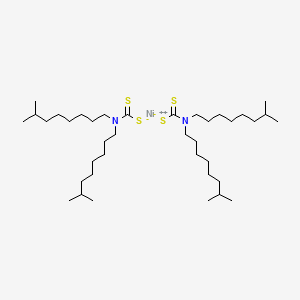
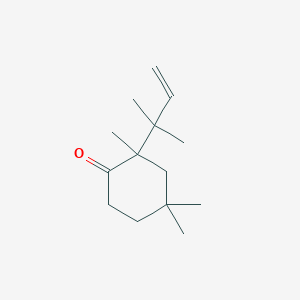
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
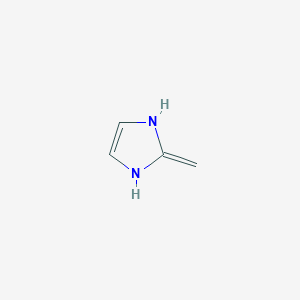
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
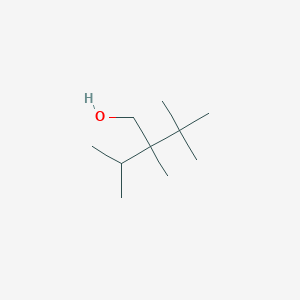

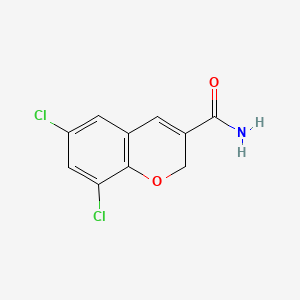
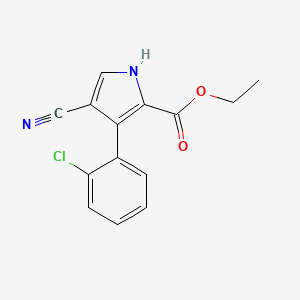
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
